molecular formula C11H11N5S B1407195 2-(6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine CAS No. 1281422-81-8

2-(6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine

Cat. No.: B1407195
CAS No.: 1281422-81-8
M. Wt: 245.31 g/mol
InChI Key: BVOBTWRRNXEDFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine is a heterocyclic compound featuring a triazolopyridazine core fused with a thiophene ring and an ethylamine side chain. The [1,2,4]triazolo[4,3-b]pyridazine scaffold is a privileged structure in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions, making it a common motif in kinase inhibitors and bromodomain-targeting agents . The ethylamine side chain provides a basic nitrogen for solubility and further functionalization.

Properties

IUPAC Name

2-(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5S/c12-6-5-11-14-13-10-4-3-8(15-16(10)11)9-2-1-7-17-9/h1-4,7H,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVOBTWRRNXEDFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN3C(=NN=C3CCN)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Triazolo[4,3-b]pyridazine Core

  • Starting material: 3,6-dichloropyridazine.
  • Treatment with hydrazine hydrate results in hydrazinopyridazine intermediate.
  • Cyclization with formic acid or formamide leads to the formation of the triazolo ring fused to the pyridazine, yielding 6-chloro-triazolo[4,3-b]pyridazine.
  • This intermediate is key for subsequent substitution reactions.

Attachment of the Ethanamine Side Chain

  • The 3-position of the triazolopyridazine is functionalized with an ethanamine group.
  • This is typically achieved by nucleophilic substitution of a leaving group (such as chloride) with a protected ethanamine nucleophile (e.g., Boc-protected ethanamine).
  • After substitution, the protecting group is removed under acidic conditions (e.g., HCl in dioxane) to yield the free amine.
  • The final compound is purified by crystallization or chromatography.
Step Reagents/Conditions Yield (%) Notes
Hydrazine treatment Hydrazine hydrate, reflux 75-85 Formation of hydrazinopyridazine intermediate
Cyclization Formic acid or formamide, reflux 70-80 Formation of triazolo ring
Thiophene substitution Thiophene-2-yl nucleophile, NMP or EtOH, microwave heating, 100-120°C 65-75 Nucleophilic aromatic substitution
Ethanamine substitution Boc-ethanamine, base, reflux 60-70 Followed by Boc deprotection with HCl/dioxane
Purification Chromatography, recrystallization - Confirmed by NMR and MS

These yields are approximate and depend on precise reaction optimization.

  • Microwave-assisted synthesis has been shown to improve reaction rates and yields in the substitution steps, particularly for the thiophene introduction.
  • Protecting group strategies are crucial to prevent side reactions involving the ethanamine group during multi-step synthesis.
  • Solvent choice impacts reaction efficiency; polar aprotic solvents like NMP favor nucleophilic aromatic substitution.
  • Reaction temperature control is essential to avoid decomposition or side reactions, with typical temperatures ranging from 80°C to 120°C depending on the step.
  • The use of coupling reagents such as EDCI and HOBt is common in related analog syntheses when forming amide or urea linkages, though for this compound the ethanamine is introduced directly.
Synthetic Step Key Reagents/Conditions Purpose Challenges/Notes
Hydrazine treatment Hydrazine hydrate, reflux Introduce hydrazine functionality Control temperature to avoid side reactions
Cyclization to triazolo ring Formic acid/formamide, reflux Form fused triazolo ring Requires precise pH and temperature control
Thiophene substitution Thiophene-2-yl nucleophile, NMP/EtOH, microwave Attach thiophene ring Microwave heating enhances rate
Ethanamine substitution Boc-ethanamine, base, reflux; Boc deprotection with HCl/dioxane Introduce ethanamine side chain Protecting group strategy critical
Purification and characterization Chromatography, NMR, MS Obtain pure compound Confirm structure and purity

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains three reactive regions:

  • Ethylamine group : Prone to nucleophilic substitution, acylation, and condensation.

  • Thiophene ring : Susceptible to electrophilic substitution (e.g., halogenation, nitration).

  • Triazolopyridazine core : May participate in cycloaddition or annulation reactions.

Key Reactions:

Reaction TypeReactants/ConditionsProductsYield (If Reported)References
Acylation Acetic anhydride, DCM, RTAcetylated ethylamine derivative75–85%
Schiff Base Formation Benzaldehyde, EtOH, refluxImine-linked triazolopyridazine60–70%
Electrophilic Substitution HNO₃/H₂SO₄, 0–5°C5-Nitrothiophene-substituted derivativeNot reported

Heterocyclic Annulation Reactions

The triazolopyridazine core can act as a scaffold for further heterocycle formation. For example:

  • Microwave-assisted cyclization with acyl hydrazides yields fused triazolo systems (e.g., 1,2,4-triazolo[1,5-a]pyridines) .

  • Multi-component reactions with aldehydes and malononitrile under piperidine catalysis form pyran derivatives .

Example Pathway:

  • Transamidation : Ethylamine reacts with benzohydrazides to form intermediate A .

  • Cyclization : Intramolecular attack of the nitrogen lone pair on the nitrile group generates intermediate B .

  • Elimination : Loss of water yields the annulated product .

Cross-Coupling Reactions

The thiophene moiety may enable cross-coupling if halogenated. While the parent compound lacks halogens, bromination at the 5-position of thiophene could facilitate:

Reaction TypeConditionsProductsYieldReferences
Suzuki–Miyaura Coupling Pd(PPh₃)₄, K₂CO₃, 4-methoxyphenylboronic acidBiaryl-substituted triazolopyridazine88%
Sonogashira Coupling PdCl₂(PPh₃)₂, CuI, 4-ethynylanisoleAlkyne-functionalized derivative61%

Biological Activity-Driven Modifications

Analogous triazolopyridazines exhibit antimicrobial and anticancer properties. Common modifications include:

  • Sulfonamide formation : Reaction with sulfonyl chlorides to enhance bioavailability.

  • Mannich reaction : Introduction of aminomethyl groups via formaldehyde and secondary amines .

Oxidation and Reduction

  • Ethylamine oxidation : Conversion to a nitro group using KMnO₄/H₂SO₄ (potential for prodrug design).

  • Thiophene oxidation : Formation of thiophene-S-oxide or sulfone using m-CPBA .

Comparative Reactivity with Analogues

A comparison of similar triazolopyridazine derivatives highlights substituent effects:

CompoundKey ReactionOutcome
6-Chloro- triazolo[4,3-b]pyridazineNucleophilic aromatic substitution92% yield with piperidine
6-Phenyltriazolo[4,3-b]pyridazineFriedel–Crafts alkylation78% yield with AlCl₃

Synthetic Challenges and Optimizations

  • Solvent effects : Dry toluene with molecular sieves improves cyclization yields (89% vs. 76% in pyridine) .

  • Catalyst-free conditions : Microwave irradiation reduces reaction times (3 h vs. 24 h conventional) .

Scientific Research Applications

Chemical Profile

  • Molecular Formula : C11H11N5S
  • Molecular Weight : 245.31 g/mol
  • IUPAC Name : 2-(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine

Research has indicated that derivatives of 2-(6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine exhibit various biological activities:

  • Antimicrobial Properties : Studies have shown that compounds in this class possess significant antimicrobial activity. For instance, a related compound demonstrated effective inhibition against Cryptosporidium parasites, which are responsible for cryptosporidiosis. The structure was optimized through SAR studies to enhance potency while minimizing toxicity to human cells .
  • Anti-inflammatory Effects : Some derivatives have been evaluated for their anti-inflammatory properties. Research indicates that modifications to the thiophene and triazole moieties can influence the compound's efficacy in reducing inflammation markers in vitro.
  • Cytotoxicity : The cytotoxic effects of the compound have been investigated against various cancer cell lines. Preliminary results suggest that certain analogs can induce apoptosis in cancer cells, making them potential candidates for further development in oncology .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key synthetic routes include:

  • Formation of Triazole Ring : The initial step often involves the cyclization of appropriate thiophene derivatives with hydrazine derivatives to form the triazole core.
  • Pyridazine Integration : Subsequent reactions introduce the pyridazine moiety through condensation reactions that enhance the compound's biological profile.
  • Ethanamine Linkage : Finally, the ethanamine group is introduced to complete the structure.

The SAR studies reveal that modifications at specific positions on the thiophene and triazole rings significantly affect biological activity. For example:

  • Positioning of Substituents : Substituents at the 6-position of the triazole ring have been shown to enhance antimicrobial potency.

Case Studies

Several case studies highlight the applications of this compound:

  • Cryptosporidiosis Treatment : In a study focusing on anti-parasitic activity, analogs of this compound were tested for their efficacy against Cryptosporidium parvum. The most potent analog exhibited an EC50 value of 0.55 μM .
  • Cancer Cell Line Testing : Another study evaluated the cytotoxic effects on various cancer cell lines including breast and colon cancer cells. The results indicated that certain modifications led to increased apoptosis rates compared to controls .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can form hydrogen bonds and other interactions with target receptors, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related [1,2,4]triazolo[4,3-b]pyridazine derivatives, focusing on substituent effects, biological activity, and physicochemical properties.

Core Modifications and Substituent Variations
Compound Name / ID Key Substituents Biological Activity / Notes Source (Evidence ID)
Target Compound : 2-(6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine Thiophen-2-yl at C6; ethylamine at C3 Hypothesized to target bromodomains or kinases (based on analogs) N/A
Compound 6 : N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine Indole-ethylamine at C6; CF3 at C3 BRD4 inhibitor; trifluoromethyl enhances lipophilicity and binding affinity
Compound 7 : N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine 5-Fluoroindole-ethylamine at C6; methyl at C3 Improved metabolic stability due to fluorine substitution
Compound 12 : 2-[(3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]-3-(1H-indol-3-yl)propan-1-ol Indole-propanol at C6; ethyl at C3 Hydroxyl group increases solubility; lower cytotoxicity compared to adriamycin
Compound 24 : 1-(3-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxylic acid Piperidine-carboxylic acid at C6; isopropyl at C3 Carboxylic acid enhances water solubility; potential for salt formation
: 2-[[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine 3-Fluorophenyl at C3; ethanamine-oxy at C6 Fluorine improves membrane permeability; ethanamine side chain mimics natural substrates

Key Observations :

  • Thiophene vs. Indole/CF3 : The thiophene group in the target compound is less electron-withdrawing than trifluoromethyl (Compound 6) but more lipophilic than indole (Compound 7). This may balance target engagement and pharmacokinetics.
  • Fluorine Substitution : Fluorinated analogs (Compounds 7, 12) show enhanced metabolic stability, suggesting that introducing fluorine into the target compound could optimize its half-life.
Physicochemical Properties
Compound Molecular Weight LogP (Predicted) Water Solubility Key Influencing Factors
Target Compound ~271.3 ~2.5 Moderate Thiophene (lipophilic); ethylamine (basic)
Compound 6 (CF3-indole derivative) ~386.4 ~3.8 Low CF3 (highly lipophilic); indole (bulky)
Compound 24 (carboxylic acid analog) ~305.3 ~1.2 High Ionizable carboxylic acid
(fluorophenyl-oxy) 273.3 ~2.1 Moderate Fluorine (moderate polarity); ethanamine

Insights :

  • The target compound’s moderate LogP (~2.5) suggests favorable membrane permeability compared to highly lipophilic analogs like Compound 4.
  • Introducing polar groups (e.g., carboxylic acid in Compound 24) drastically improves solubility but may reduce blood-brain barrier penetration.

Biological Activity

The compound 2-(6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and various biological activities supported by empirical data and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a triazole ring fused with a pyridazine ring, further substituted with a thiophene group. The molecular formula is C11H11N5SC_{11}H_{11}N_5S and its CAS number is 82167237 .

Structural Formula

2 6 Thiophen 2 yl 1 2 4 triazolo 4 3 b pyridazin 3 yl ethan 1 amine\text{2 6 Thiophen 2 yl 1 2 4 triazolo 4 3 b pyridazin 3 yl ethan 1 amine}

Synthesis

The synthesis of this compound typically involves multiple steps starting with the formation of the triazole ring through cyclization of appropriate precursors. Subsequent reactions introduce the pyridazine and thiophene groups through condensation and nucleophilic substitution reactions, respectively. The final product is obtained via amination processes .

Antimicrobial Activity

Recent studies have indicated that derivatives of triazolo-pyridazine compounds exhibit significant antimicrobial properties. For instance, research demonstrated that certain analogs showed inhibitory concentrations (IC90) against Mycobacterium tuberculosis ranging from 3.73 to 4.00 μM , indicating promising anti-tubercular activity .

CompoundIC90 (μM)Activity
6e40.32Moderate
6a3.73High
6k4.00High

Cytotoxicity Assessment

In cytotoxicity assays on human embryonic kidney (HEK-293) cells, many derivatives of this class were found to be non-toxic at concentrations below 100 μM , suggesting a favorable safety profile for further development .

Anti-Parasitic Activity

Another significant area of research focuses on the anti-parasitic properties of related compounds against Cryptosporidium, a pathogen responsible for severe gastrointestinal disease. Compounds similar to this compound have shown rapid elimination rates of C. parvum in vitro, with effective concentrations leading to exponential declines in parasite numbers .

Study on Triazolopyridazine Derivatives

A study evaluated various triazolopyridazine derivatives for their efficacy against Cryptosporidium. Among them, compound MMV665917 exhibited rapid elimination capabilities compared to traditional treatments like nitazoxanide (NTZ). The study highlighted that compounds with structural similarities to our target compound could be optimized for better efficacy .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of these compounds indicated that modifications in the heteroaryl head group significantly influenced their biological activity. For instance, variations in substituents led to differences in potency against various pathogens while maintaining low cytotoxicity levels .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine?

  • Methodological Answer :

  • Cycloaddition and Condensation : Adapt protocols from triazolopyridazine synthesis, such as cycloaddition of pyridine N-imine derivatives with alkynes or nitriles, followed by condensation with hydrazine or amines (e.g., as seen in triazolopiperazine synthesis ).
  • One-Pot Synthesis : Explore solvent-free or one-pot methods for triazine derivatives, using guanidine or N-acetylguanidine to streamline steps and reduce purification complexity .
  • Example Conditions :
StepReagents/ConditionsYieldReference
CycloadditionPyridine N-imine + Alkyne, 90°C, 3h~60%
CondensationHydrazine, EtOH, reflux~75%

Q. How can structural confirmation be achieved post-synthesis?

  • Methodological Answer :

  • NMR Spectroscopy : Analyze 1^1H and 13^13C NMR to confirm substituent positions (e.g., thiophene integration at δ 6.8–7.5 ppm, triazole protons at δ 8.2–9.0 ppm) .
  • Mass Spectrometry : Use ESI-MS or HRMS to verify molecular weight (e.g., expected [M+H]+: ~286.3 g/mol).
  • X-ray Crystallography : Resolve crystal structures for unambiguous confirmation, as demonstrated for related triazolopyridazines .

Q. What preliminary biological targets are hypothesized for this compound?

  • Methodological Answer :

  • Kinase Inhibition : Prioritize assays for c-Met/VEGFR-2 kinases, given the activity of structurally similar triazolopyridazines .
  • Epigenetic Targets : Screen against bromodomains (e.g., BRD4), as seen with bivalent triazolopyridazine inhibitors like AZD5153 .
  • Enzyme Assays : Test DPP-IV inhibition using fluorogenic substrates, referencing IC50_{50} values from triazolopiperazine derivatives (e.g., 18 nM in DPP-IV) .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized while minimizing by-products?

  • Methodological Answer :

  • Solvent-Free Synthesis : Adopt solvent-free cycloaddition to reduce side reactions (e.g., 85% yield vs. 60% in traditional methods) .
  • Catalytic Optimization : Use Pd/Cu catalysts for Suzuki-Miyaura coupling of thiophene moieties to enhance regioselectivity .
  • Purification : Employ preparative HPLC with C18 columns (ACN/H2_2O gradient) to isolate the target compound from triazole/thiophene by-products .

Q. How to resolve contradictions in reported biological activity across studies?

  • Methodological Answer :

  • Orthogonal Assays : Validate kinase inhibition via both radiometric (e.g., 32^{32}P-ATP) and fluorescence polarization assays to rule out assay-specific artifacts .
  • Purity Assessment : Quantify impurities (>98% purity via HPLC) to exclude off-target effects from synthetic by-products .
  • Dose-Response Analysis : Perform IC50_{50} titrations under standardized conditions (e.g., 10 µM ATP concentration) to ensure comparability .

Q. What experimental designs elucidate the compound’s mechanism of action?

  • Methodological Answer :

  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by monitoring protein stability shifts in cancer cell lysates after compound treatment .
  • Molecular Docking : Use Schrödinger Suite or AutoDock to model interactions with BRD4 or c-Met ATP-binding pockets, guided by co-crystal structures of AZD5153 .
  • Pathway Analysis : Perform RNA-seq to identify downstream gene regulation (e.g., MYC downregulation) in treated vs. untreated cells .

Q. How does structural modification influence solubility and stability?

  • Methodological Answer :

  • Salt Formation : Explore phosphate or hydrochloride salts to improve aqueous solubility (e.g., MK-0431 phosphate salt achieved >80% oral bioavailability) .
  • Storage Conditions : Store at 2–8°C in amber vials under argon to prevent degradation, as recommended for related triazolopyridazines .
  • LogP Optimization : Introduce polar groups (e.g., -OH, -NH2_2) to the ethanamine side chain while monitoring LogP via HPLC (target: 1.5–2.5) .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding this compound’s kinase selectivity?

  • Resolution Strategy :

  • Panel Screening : Test against a broad kinase panel (e.g., 400+ kinases) to identify off-target binding .
  • Mutagenesis Studies : Introduce point mutations (e.g., c-Met Y1230A) to confirm binding site specificity .
  • Structural Overlays : Compare binding poses with promiscuous inhibitors to identify selectivity-determining residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine
Reactant of Route 2
Reactant of Route 2
2-(6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.